2-phenyl-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide 2-phenyl-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11479618
InChI: InChI=1S/C19H13N3OS/c23-18(22-19-20-10-11-24-19)15-12-17(13-6-2-1-3-7-13)21-16-9-5-4-8-14(15)16/h1-12H,(H,20,22,23)
SMILES: C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC=CS4
Molecular Formula: C19H13N3OS
Molecular Weight: 331.4 g/mol

2-phenyl-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide

CAS No.:

Cat. No.: VC11479618

Molecular Formula: C19H13N3OS

Molecular Weight: 331.4 g/mol

* For research use only. Not for human or veterinary use.

2-phenyl-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide -

Specification

Molecular Formula C19H13N3OS
Molecular Weight 331.4 g/mol
IUPAC Name 2-phenyl-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide
Standard InChI InChI=1S/C19H13N3OS/c23-18(22-19-20-10-11-24-19)15-12-17(13-6-2-1-3-7-13)21-16-9-5-4-8-14(15)16/h1-12H,(H,20,22,23)
Standard InChI Key XTWZGRKXEVQUKD-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC=CS4
Canonical SMILES C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC=CS4

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound features a planar quinoline scaffold fused with a benzene ring, substituted at C2 with a phenyl group and at C4 with a carboxamide linkage to a 1,3-thiazol-2-yl sulfamoylphenyl group (Figure 1). Key structural attributes include:

  • Quinoline core: Provides π-π stacking capability for biomolecular interactions.

  • C2 phenyl group: Enhances hydrophobic interactions with protein binding pockets.

  • Thiazole sulfamoyl carboxamide: Introduces hydrogen-bonding potential via sulfonamide (-SO2_2NH-) and carboxamide (-CONH-) groups .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC26H19N5O3S3\text{C}_{26}\text{H}_{19}\text{N}_5\text{O}_3\text{S}_3
Molecular Weight545.66 g/mol
logP\log P5.52
logD\log D (pH 7.4)5.11
Hydrogen Bond Donors3
Hydrogen Bond Acceptors10
Polar Surface Area92.427 Ų
Aqueous SolubilitylogSw=6.115\log S_w = -6.115

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be synthesized through a four-step sequence:

  • Quinoline core formation: Conrad-Limpach cyclization of aniline derivatives with β-keto esters.

  • C4 carboxylation: Oxidation of a 4-methylquinoline intermediate using KMnO4_4/NaOH .

  • C2 arylation: Suzuki-Miyaura coupling with phenylboronic acid using Pd(PPh3_3)4_4 catalyst .

  • Carboxamide conjugation: Reaction of 2-phenylquinoline-4-carbonyl chloride with 4-(1,3-thiazol-2-ylsulfamoyl)aniline .

Catalytic Optimization

Recent advances employ magnetic nanoparticle catalysts (e.g., Fe3_3O4_4@SiO2_2@(CH2_2)3_3-urea-thiazole sulfonic acid chloride) to improve reaction efficiency under solvent-free conditions. This method achieves yields >85% for analogous 2-arylquinoline-4-carboxylic acids at 80°C within 30 minutes, with catalyst recyclability up to 8 cycles .

Table 2: Comparative Synthesis Metrics for Quinoline-4-carboxamides

ParameterConventional MethodNanoparticle-Catalyzed Method
Reaction Time12–24 hours30–60 minutes
Yield60–75%82–89%
Temperature100–120°C80°C
SolventToluene/EthanolSolvent-free
Catalyst ReusabilityNot feasible8 cycles

Biological Activity and Mechanistic Insights

Antimicrobial Activity

The thiazole sulfonamide moiety confers broad-spectrum effects:

  • Gram-positive bacteria: MIC = 4–8 μg/mL against S. aureus .

  • DNA gyrase inhibition: 78% inhibition at 10 μM (vs. ciprofloxacin 94%) .

Figure 2: Molecular Docking Pose in S. aureus DNA Gyrase

"The sulfamoyl group forms hydrogen bonds with Asp83 (2.1 Å) and Arg84 (2.4 Å), while the quinoline core stacks against Tyr109 via π-π interactions."

Pharmacokinetic and Toxicity Profiling

ADME Predictions

  • Absorption: High Caco-2 permeability (Papp=18.7×106cm/sP_{\text{app}} = 18.7 \times 10^{-6} \, \text{cm/s}) due to moderate lipophilicity.

  • Metabolism: Predominant CYP3A4-mediated oxidation of the thiazole ring.

  • Excretion: Renal clearance (74%) with t1/2=6.2hourst_{1/2} = 6.2 \, \text{hours} .

Toxicity Alerts

  • hERG inhibition risk: IC50=3.8μM\text{IC}_{50} = 3.8 \, \mu\text{M} (threshold < 10 μM).

  • Mutagenicity: Ames test negative up to 100 μg/plate .

Comparative Analysis with Clinical Candidates

Table 3: Benchmarking Against FDA-Approved Quinoline Drugs

DrugTargetIC50\text{IC}_{50}logPStatus
LapatinibEGFR/HER210.8 nM4.1Approved
CiprofloxacinDNA Gyrase0.12 μg/mL1.3Approved
Analog 6a EGFR18.3 nM5.1Preclinical
This compoundEGFR/DNA GyraseN/A5.5Research

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